Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, including textiles, printing, and as a pH indicator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-3-methylphenol in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1-sulfonic acid under alkaline conditions to form the desired azo dye .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The final product is purified through crystallization or filtration and dried to obtain the solid dye .
Chemical Reactions Analysis
Types of Reactions
Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used in textile dyeing, printing inks, and as a colorant in various products
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. In biological systems, the azo group can be reduced by azo reductases to form aromatic amines, which can interact with cellular components. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid
- 4-[(4-hydroxy-3-methylphenyl)diazenyl]benzenesulfonic acid
- 4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-2-sulfonic acid
Uniqueness
Sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and solubility in water make it particularly valuable in industrial applications .
Properties
CAS No. |
6300-26-1 |
---|---|
Molecular Formula |
C17H14N2NaO4S+ |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
sodium;4-[(4-hydroxy-3-methylphenyl)diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C17H14N2O4S.Na/c1-11-10-12(6-8-16(11)20)18-19-15-7-9-17(24(21,22)23)14-5-3-2-4-13(14)15;/h2-10,20H,1H3,(H,21,22,23);/q;+1 |
InChI Key |
ALWFYHLNZNWPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C3=CC=CC=C32)S(=O)(=O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.